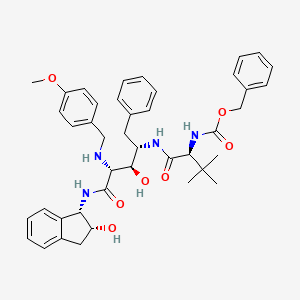
(+)-Aristolochene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-aristolochene is an aristolochene. It is an enantiomer of a (-)-aristolochene.
Applications De Recherche Scientifique
Aristolochene Synthase and Sesquiterpene Cyclases
- Aristolochene Synthase in Fungi : Aristolochene is a key precursor for sesquiterpenoid toxins in fungi. The gene Ari1 from Penicillium roqueforti encodes for aristolochene synthase, crucial in the synthesis of PR-toxin, a sesquiterpenoid toxin (Proctor & Hohn, 1993).
- Structural Analysis of Aristolochene Synthase : Aristolochene synthase from Aspergillus terreus catalyzes the cyclization of farnesyl diphosphate to aristolochene. Its crystal structure shows a tetrameric quaternary structure with each subunit adopting an alpha-helical class I terpene synthase fold. This structure is vital for understanding the catalytic activity and the role of terpenoid cyclases in sesquiterpene biosynthesis (Shishova et al., 2007).
Biosynthesis and Characterization
- De Novo Production in Penicillium roqueforti : The de novo production of (+)-aristolochene by Penicillium roqueforti has been achieved, providing insights into the biosynthesis of fungal volatiles and their optimization (Demyttenaere et al., 2002).
- Mechanistic Insights into Catalysis : Studies on aristolochene synthase have offered significant mechanistic insights. These include understanding the binding of substrate and carbocation intermediate analogues, highlighting the enzyme's role in precise cyclization processes (Chen et al., 2013).
Evolution and Functional Analysis
- Evolutionary Insights : The active site contour of aristolochene synthase from Penicillium roqueforti and its evolutionary divergence from enzymes like Aspergillus terreus indicate its role in sesquiterpene natural product synthesis. This active site contour is a template binding the polyisoprenoid substrate for catalysis, emphasizing its evolutionary adaptability (Shishova et al., 2007).
- Catalysis and Enzyme Function : The dual role of phenylalanine during aristolochene synthase catalysis and its effect on the production of different hydrocarbons sheds light on the enzyme's function in stabilizing transition states (Forcat & Allemann, 2004).
Propriétés
Numéro CAS |
123408-96-8 |
|---|---|
Nom du produit |
(+)-Aristolochene |
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15+/m0/s1 |
Clé InChI |
YONHOSLUBQJXPR-KCQAQPDRSA-N |
SMILES isomérique |
C[C@H]1CCCC2=CC[C@@H](C[C@]12C)C(=C)C |
SMILES |
CC1CCCC2=CCC(CC12C)C(=C)C |
SMILES canonique |
CC1CCCC2=CCC(CC12C)C(=C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



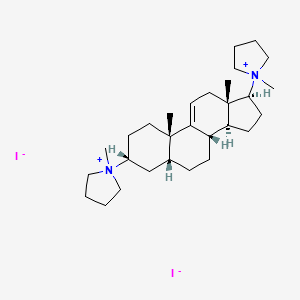
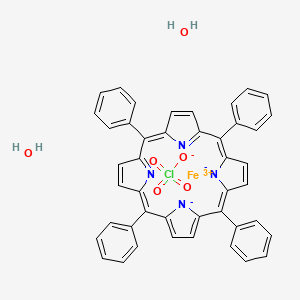
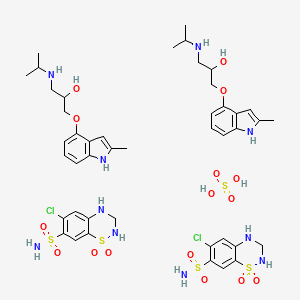
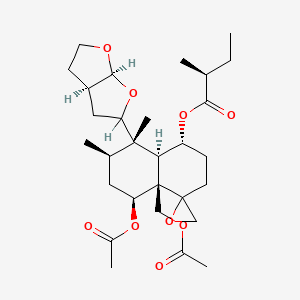
![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)

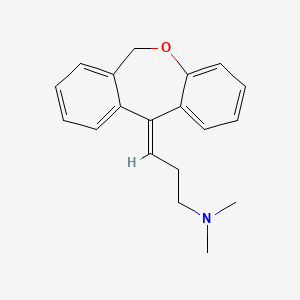

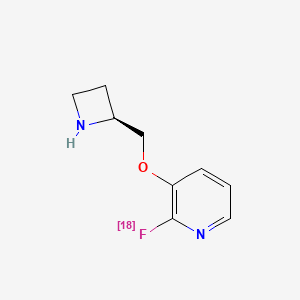


![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)

